molecular formula C16H14INO4 B302992 3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid

3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid

Cat. No. B302992
M. Wt: 411.19 g/mol
InChI Key: QTCUKXWWSAHPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid, also known as IAMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IAMBA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to have anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. 3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid has been found to have a good safety profile and does not cause any significant adverse effects on biochemical and physiological parameters. Studies have shown that 3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid does not affect liver and kidney function, blood glucose levels, or lipid profiles.

Advantages and Limitations for Lab Experiments

3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid has limitations in terms of its poor bioavailability and limited tissue penetration, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for research on 3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid. One potential direction is to develop novel formulations of 3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid that improve its bioavailability and tissue penetration. Another direction is to investigate the potential of 3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, analgesic, and antipyretic effects of 3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid.

Synthesis Methods

3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid can be synthesized through a multi-step process involving the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-iodophenol to form the intermediate compound, which is further reacted with N-(tert-butoxycarbonyl)-L-alanine to form 3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid.

Scientific Research Applications

3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, 3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid has been found to have antipyretic effects by reducing fever in animal models.

properties

Product Name

3-{[(4-Iodophenoxy)acetyl]amino}-4-methylbenzoic acid

Molecular Formula

C16H14INO4

Molecular Weight

411.19 g/mol

IUPAC Name

3-[[2-(4-iodophenoxy)acetyl]amino]-4-methylbenzoic acid

InChI

InChI=1S/C16H14INO4/c1-10-2-3-11(16(20)21)8-14(10)18-15(19)9-22-13-6-4-12(17)5-7-13/h2-8H,9H2,1H3,(H,18,19)(H,20,21)

InChI Key

QTCUKXWWSAHPJW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)I

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)I

Origin of Product

United States

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